2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
56517-41-0 |
|---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-hydroxy-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-6(11(14)15)8(13)10-4-2-1-3-5(10)9-7/h1-4,12H |
InChI Key |
YHQPOWUWWJGTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate under thermal conditions. This reaction is followed by nitration to introduce the nitro group at the 3-position. The reaction conditions generally involve heating at temperatures ranging from 100°C to 200°C, depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid synthesis of complex structures from simple building blocks, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridopyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential therapeutic effects. Studies have shown that derivatives of this compound exhibit antitumor activity. For example, research indicates that modifications to the pyrido[1,2-a]pyrimidine core can enhance biological activity against certain cancer cell lines.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Agricultural Applications
The compound has also been explored for its role as a pesticide or herbicide. Its ability to interfere with biochemical pathways in plants makes it a candidate for developing new agrochemicals.
Case Study: Herbicidal Activity
Research conducted on the herbicidal properties of related compounds revealed that they could effectively control weed growth without harming crop plants. This finding suggests that this compound and its derivatives could be synthesized for use in sustainable agriculture.
Materials Science
In materials science, this compound's unique structure allows it to be used as a precursor for synthesizing novel polymers and materials with specific properties.
Case Study: Polymer Synthesis
A recent study focused on using this compound as a building block for creating conductive polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial and antitumor activities. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Features :
- Nitro group (position 3) : A strong electron-withdrawing group that influences electronic distribution and reactivity.
Structural Analogues and Substituent Effects
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold permits diverse functionalization. Below is a comparative analysis of derivatives with substituents at positions 2 and 3:
Table 1: Key Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one
Key Observations :
Halogenated Derivatives (e.g., 3-Chloro) :
- Synthesized via direct halogenation using N-halosuccinimides under reflux .
- Chloro groups enhance lipophilicity and may improve membrane permeability compared to polar nitro or hydroxyl groups.
Nitro-Substituted Target Compound :
- The nitro group at C3 is more electron-withdrawing than chloro or phenyl substituents, which could:
- Increase electrophilicity for nucleophilic substitution reactions.
Thioxo and Complex C3 Substituents :
- Thioxo derivatives (e.g., compound 14a) exhibit distinct spectral features (e.g., IR ν 1689 cm⁻¹ for C=O) and thermal stability .
Biological Activity
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique pyridopyrimidine structure, is being investigated for various therapeutic applications, particularly in the fields of cancer treatment and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 207.14 g/mol. The compound features a pyridopyrimidine core with hydroxyl and nitro substituents that significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3O4 |
| Molecular Weight | 207.14 g/mol |
| CAS Number | 56517-41-0 |
| Melting Point | Not available |
| LogP | 0.8315 |
Anticancer Properties
Research has indicated that compounds within the pyridopyrimidine family exhibit significant anticancer activity. The mechanism often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis. Inhibiting DHFR can lead to reduced proliferation of cancer cells and induce apoptosis.
A study highlighted the role of various pyridopyrimidine derivatives, including this compound, in targeting cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
Molecular docking studies have shown that derivatives of this compound can interact effectively with viral proteins, particularly those involved in the replication of SARS-CoV-2. The binding affinity to the main protease (M Pro) and papain-like protease (PL Pro) indicates that these compounds could serve as potential inhibitors against COVID-19 .
Enzyme Inhibition
In addition to DHFR, other targets include various kinases implicated in cell signaling pathways associated with cancer progression. For instance, some studies have reported that pyridopyrimidine derivatives can act as inhibitors of tyrosine kinases, which play crucial roles in tumor growth and metastasis .
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating substantial potency compared to standard chemotherapeutics.
Case Study 2: Antiviral Screening
Another study focused on the antiviral properties of this compound against influenza viruses. The findings suggested that it could inhibit viral replication at low concentrations, highlighting its potential as a broad-spectrum antiviral agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via functionalization of the pyrido[1,2-a]pyrimidin-4-one core. Key approaches include:
- Radical-mediated C-3 chalcogenation : Metal-free sulfenylation/selenylation using iodine and persulfate under mild conditions, enabling regioselective introduction of thiol/selenol groups at the C-3 position .
- Ullmann coupling : CuI-catalyzed reactions for multisubstituted derivatives, leveraging aryl halides to construct complex scaffolds .
- Thorpe-Ziegler isomerization : For introducing thiazole or aminothiazole substituents via intermediates like 2-chloromethyl derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve structural ambiguities, such as nitro/hydroxy group positioning .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for nitro-substituted derivatives .
- NMR spectroscopy : - and -NMR are essential for verifying regioselectivity in functionalization (e.g., distinguishing C-3 vs. C-6 substitutions) .
Q. What biological activities are associated with the pyrido[1,2-a]pyrimidin-4-one scaffold?
- Methodological Answer : The core structure exhibits diverse bioactivities:
- Aldose reductase inhibition : 2-Phenyl derivatives with hydroxy/catechol groups show submicromolar activity, validated via enzyme assays and docking studies .
- Antioxidant properties : Catechol derivatives demonstrate radical scavenging in DPPH/ABTS assays, correlating with hydroxyl group positioning .
- SHP2 inhibition : Structural modifications (e.g., spirocyclic amines) enhance allosteric binding to SHP2, assessed via enzymatic inhibition and cell proliferation assays .
Advanced Research Questions
Q. How can regioselectivity in C-3 functionalization be optimized under radical-mediated conditions?
- Methodological Answer :
- Reaction optimization : Varying iodine concentrations (0.5–1.5 equiv.) and temperature (25–60°C) improves yields (up to 95%) while minimizing side reactions. Gram-scale synthesis confirms scalability .
- Radical trapping : Use TEMPO/BHT to confirm radical intermediates. For example, inhibition of product formation in the presence of scavengers supports a radical pathway .
- Substituent effects : Electron-withdrawing groups (e.g., –NO at C-3) enhance reactivity by stabilizing radical intermediates, as shown in DFT studies .
Q. How do structural modifications at C-2 and C-6 positions influence biological activity?
- Methodological Answer :
- C-2 alkylation : Methyl/ethyl groups increase steric hindrance, reducing aldose reductase binding affinity (IC shifts from 0.8 µM to >10 µM) .
- C-6 halogenation : Bromo/chloro substituents enable late-stage cross-coupling (e.g., Suzuki-Miyaura) for diversification without altering core activity .
- Hydroxy group positioning : 6- or 9-hydroxy derivatives enhance aldose reductase inhibition by forming hydrogen bonds with catalytic residues (Tyr48, His110) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative docking studies : Align binding poses of active/inactive analogs (e.g., catechol vs. methylated derivatives) to identify critical pharmacophores .
- Enzyme kinetics : Measure values under varying pH/substrate conditions to distinguish competitive vs. non-competitive inhibition mechanisms .
- Cellular assays : Validate target engagement using SHP2-dependent ERK phosphorylation assays, ruling off-target effects .
Q. How can computational methods guide the design of novel derivatives with improved potency?
- Methodological Answer :
- Molecular docking : Simulate binding of nitro/hydroxy derivatives to SHP2's allosteric site (PDB: 6BMF), prioritizing substituents with favorable ΔG values .
- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with aldose reductase inhibition to predict activity trends .
- ADMET profiling : Use SwissADME to optimize logP (1–3) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration in CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
